molecular formula C16H18ClN3O3S B11219603 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B11219603
M. Wt: 367.9 g/mol
InChI Key: PLECOOXEVRHKNF-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thieno[3,4-c]pyrazole ring, and a dimethylpropanamide moiety

Preparation Methods

The synthesis of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole ring . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-c]pyrazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group or the thieno[3,4-c]pyrazole ring, potentially leading to dechlorination or ring opening.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. For example, it may inhibit mitochondrial respiration in fungi by targeting the cytochrome bc1 complex, leading to the disruption of energy production . This mechanism is similar to that of other quinone outside inhibitor (QoI) fungicides.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and chlorophenyl-containing molecules. Compared to these compounds, N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

This detailed article provides a comprehensive overview of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-2,2-DIMETHYLPROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C16H18ClN3O3S/c1-16(2,3)15(21)18-14-12-8-24(22,23)9-13(12)19-20(14)11-6-4-10(17)5-7-11/h4-7H,8-9H2,1-3H3,(H,18,21)

InChI Key

PLECOOXEVRHKNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl

Origin of Product

United States

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